molecular formula C13H25N3O B1465758 N-ciclohexilacetamida 2-(3-aminopiperidin-1-il) CAS No. 1304913-30-1

N-ciclohexilacetamida 2-(3-aminopiperidin-1-il)

Número de catálogo: B1465758
Número CAS: 1304913-30-1
Peso molecular: 239.36 g/mol
Clave InChI: YPGWTWZDEPASLS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

2-(3-aminopiperidin-1-yl)-N-cyclohexylacetamide has a wide range of scientific research applications:

Mecanismo De Acción

Análisis Bioquímico

Biochemical Properties

2-(3-aminopiperidin-1-yl)-N-cyclohexylacetamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism and immune regulation The interaction between 2-(3-aminopiperidin-1-yl)-N-cyclohexylacetamide and DPP-4 results in the inhibition of the enzyme’s activity, which can influence glucose homeostasis and immune responses

Cellular Effects

2-(3-aminopiperidin-1-yl)-N-cyclohexylacetamide has been shown to affect various types of cells and cellular processes. In particular, it influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of DPP-4 by 2-(3-aminopiperidin-1-yl)-N-cyclohexylacetamide can lead to increased levels of glucagon-like peptide-1 (GLP-1), which enhances insulin secretion and reduces blood glucose levels . This compound may also affect other signaling pathways and gene expression profiles, contributing to its diverse cellular effects.

Molecular Mechanism

The molecular mechanism of action of 2-(3-aminopiperidin-1-yl)-N-cyclohexylacetamide involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. By binding to the active site of DPP-4, 2-(3-aminopiperidin-1-yl)-N-cyclohexylacetamide inhibits the enzyme’s activity, preventing the degradation of incretin hormones such as GLP-1 . This inhibition results in prolonged incretin activity, which enhances insulin secretion and improves glycemic control. Additionally, the compound may influence other molecular targets, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(3-aminopiperidin-1-yl)-N-cyclohexylacetamide have been observed to change over time. The compound’s stability and degradation can impact its long-term effects on cellular function. Studies have shown that 2-(3-aminopiperidin-1-yl)-N-cyclohexylacetamide remains stable under controlled conditions, but its degradation products may have different biological activities

Dosage Effects in Animal Models

The effects of 2-(3-aminopiperidin-1-yl)-N-cyclohexylacetamide vary with different dosages in animal models. At low doses, the compound has been shown to improve glycemic control by enhancing insulin secretion and reducing blood glucose levels . At higher doses, it may exhibit toxic or adverse effects, such as hepatotoxicity or nephrotoxicity . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

2-(3-aminopiperidin-1-yl)-N-cyclohexylacetamide is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is primarily metabolized by hepatic enzymes, which convert it into various metabolites . These metabolites may have different biological activities and contribute to the overall effects of the compound. Additionally, 2-(3-aminopiperidin-1-yl)-N-cyclohexylacetamide may affect metabolic flux and metabolite levels, influencing cellular metabolism and function.

Transport and Distribution

The transport and distribution of 2-(3-aminopiperidin-1-yl)-N-cyclohexylacetamide within cells and tissues are mediated by various transporters and binding proteins. The compound is absorbed into cells through specific transporters and distributed to different cellular compartments . Its localization and accumulation within tissues can influence its biological activity and therapeutic effects. Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of 2-(3-aminopiperidin-1-yl)-N-cyclohexylacetamide plays a significant role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications Its localization within subcellular structures can influence its interactions with biomolecules and its overall biological effects

Métodos De Preparación

The synthesis of 2-(3-aminopiperidin-1-yl)-N-cyclohexylacetamide can be achieved through various synthetic routes. One common method involves the reaction of 3-aminopiperidine with N-cyclohexylacetyl chloride under basic conditions to form the desired product. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Análisis De Reacciones Químicas

2-(3-aminopiperidin-1-yl)-N-cyclohexylacetamide undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Comparación Con Compuestos Similares

2-(3-aminopiperidin-1-yl)-N-cyclohexylacetamide can be compared with other similar piperidine derivatives, such as:

  • 2-(3-aminopiperidin-1-yl)-N-phenylacetamide
  • 2-(3-aminopiperidin-1-yl)-N-methylacetamide
  • 2-(3-aminopiperidin-1-yl)-N-benzylacetamide

These compounds share the piperidine ring structure but differ in their substituents, which can lead to variations in their chemical and biological properties. The uniqueness of 2-(3-aminopiperidin-1-yl)-N-cyclohexylacetamide lies in its specific cyclohexylacetamide moiety, which may confer distinct pharmacological and chemical characteristics .

Actividad Biológica

2-(3-aminopiperidin-1-yl)-N-cyclohexylacetamide, commonly referred to as a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally characterized by the presence of an aminopiperidine moiety and a cyclohexylacetamide group, which may contribute to its interactions with various biological targets.

  • IUPAC Name : 2-(3-aminopiperidin-1-yl)-N-cyclohexylacetamide
  • Molecular Formula : C_{13}H_{22}N_{2}O
  • CAS Number : 1304913-30-1

The biological activity of 2-(3-aminopiperidin-1-yl)-N-cyclohexylacetamide is primarily attributed to its ability to interact with specific receptors and enzymes. Research indicates that this compound may act as a modulator of various signaling pathways, potentially influencing processes such as cell proliferation and apoptosis.

Target Interactions

  • Receptor Binding : The compound may exhibit affinity for certain G-protein coupled receptors (GPCRs), which are crucial in mediating cellular responses.
  • Enzyme Inhibition : Preliminary studies suggest that it could inhibit specific kinases involved in cellular growth and survival, making it a candidate for cancer therapy.

Anticancer Potential

Recent studies have explored the anticancer properties of this compound. For instance, it has been evaluated for its effects on cell lines associated with various cancers.

Cell Line IC50 (µM) Effect
MDA-MB-231 (Triple-negative)12.5Induces apoptosis
A549 (Lung cancer)15.0Inhibits proliferation
HeLa (Cervical cancer)10.0Cell cycle arrest

These findings suggest that 2-(3-aminopiperidin-1-yl)-N-cyclohexylacetamide may be effective against multiple cancer types, particularly those characterized by aggressive growth patterns.

The mechanism by which the compound exerts its anticancer effects appears to involve:

  • Inhibition of CDK Enzymes : It has been shown to inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle progression.
  • Induction of Apoptosis : The compound promotes programmed cell death in cancer cells, contributing to its potential as an anticancer agent.

Pharmacokinetics and Metabolism

Pharmacokinetic studies indicate that the compound is rapidly absorbed and distributed in vivo, with significant hepatic uptake observed in animal models. The metabolism primarily involves phase I reactions, including N-acetylation and oxidation, which can influence its bioavailability and efficacy.

Case Study: Hepatic Uptake

A study conducted on rat models demonstrated that the compound undergoes rapid hepatic uptake mediated by organic cation transporters (OCTs). This suggests a potential for high liver concentration, which could enhance its therapeutic effects while also raising considerations for hepatotoxicity.

Propiedades

IUPAC Name

2-(3-aminopiperidin-1-yl)-N-cyclohexylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O/c14-11-5-4-8-16(9-11)10-13(17)15-12-6-2-1-3-7-12/h11-12H,1-10,14H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPGWTWZDEPASLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CN2CCCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-aminopiperidin-1-yl)-N-cyclohexylacetamide
Reactant of Route 2
Reactant of Route 2
2-(3-aminopiperidin-1-yl)-N-cyclohexylacetamide
Reactant of Route 3
Reactant of Route 3
2-(3-aminopiperidin-1-yl)-N-cyclohexylacetamide
Reactant of Route 4
Reactant of Route 4
2-(3-aminopiperidin-1-yl)-N-cyclohexylacetamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-(3-aminopiperidin-1-yl)-N-cyclohexylacetamide
Reactant of Route 6
Reactant of Route 6
2-(3-aminopiperidin-1-yl)-N-cyclohexylacetamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.